molecular formula C17H17N3O4 B2490649 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034366-66-8

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2490649
CAS No.: 2034366-66-8
M. Wt: 327.34
InChI Key: NGGRLFZOLUVMOF-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered significant interest due to its unique structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its pyridazinone core linked to a benzo[d][1,3]dioxole moiety through an ethyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the formation of the pyridazinone ring This can be achieved through the cyclization of appropriate hydrazine derivatives with β-ketoesters

Industrial Production Methods: Industrial production of this compound requires meticulous control of reaction conditions, including temperature, pressure, and the use of catalysts. Optimization of these parameters ensures high yield and purity of the final product. Scale-up from laboratory to industrial production often involves continuous flow chemistry to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes: N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is capable of undergoing various chemical reactions, including oxidation, reduction, and substitution. Its reactivity is largely influenced by the functional groups present in its structure.

Common Reagents and Conditions Used in These Reactions: Oxidation reactions may employ oxidizing agents like potassium permanganate or chromium trioxide, while reduction reactions might use hydrogenation over palladium catalysts or sodium borohydride. Substitution reactions often require nucleophilic or electrophilic reagents under controlled temperatures and solvents.

Major Products Formed from These Reactions: The major products of these reactions depend on the specific functional groups targeted For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines

Scientific Research Applications

In Chemistry: This compound is used as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.

In Biology: Its unique structure allows for interactions with biological macromolecules, making it a valuable tool in bioconjugation and molecular imaging studies.

In Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets, offering possibilities in drug discovery and development.

In Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets, thereby modulating their activity. This can result in the inhibition or activation of specific biological pathways, depending on the context and target involved.

Comparison with Similar Compounds

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of a pyridazinone core and a benzo[d][1,3]dioxole moiety Similar compounds include N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)phenylacetamide and N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-2-carboxamide, but none possess the exact same combination of structural features

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Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-16-6-4-13(11-1-2-11)19-20(16)8-7-18-17(22)12-3-5-14-15(9-12)24-10-23-14/h3-6,9,11H,1-2,7-8,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGRLFZOLUVMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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